molecular formula C11H15N B7902333 1,1-Dimethylindan-5-amine

1,1-Dimethylindan-5-amine

Cat. No.: B7902333
M. Wt: 161.24 g/mol
InChI Key: NVASOICKQAPPBU-UHFFFAOYSA-N
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Description

1,1-Dimethylindan-5-amine is an aminoindane derivative featuring a bicyclic indan core (benzene fused to cyclopentane) with two methyl groups at the 1,1-positions of the cyclopentane ring and an amine substituent at the 5-position of the benzene ring (Figure 1). Aminoindanes are notable for their roles in medicinal chemistry, particularly as serotonin and dopamine modulators .

Properties

IUPAC Name

1,1-dimethyl-2,3-dihydroinden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)6-5-8-7-9(12)3-4-10(8)11/h3-4,7H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVASOICKQAPPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylindan-5-amine can be synthesized through several methods. One common approach involves the reduction of 1,1-dimethylindan-5-nitro compound using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 1,1-dimethylindan-5-ketone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylindan-5-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,1-Dimethylindan-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-dimethylindan-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the indan scaffold significantly influence physicochemical properties. A comparison of key analogs is provided below:

Compound Substituents Molecular Formula Molecular Weight logP* (Estimated)
1,1-Dimethylindan-5-amine 1,1-dimethyl (cyclopentane), 5-NH2 C11H15N 161.24 ~2.8
5-Aminoindan 5-NH2 C9H11N 133.19 ~1.5
2-Aminoindane 2-NH2 C9H11N 133.19 ~1.5
5-IAI 5-I, 2-NH2 C9H10IN 259.09 ~3.0
MDAI 5,6-OCH2O, 2-NH2 C10H11NO2 193.20 ~1.2

*logP values estimated using fragment-based methods.

Key Observations :

  • Halogenated analogs like 5-IAI exhibit higher logP due to iodine’s hydrophobic character .

Pharmacological Profiles

Aminoindanes are studied for their monoamine-releasing effects.

  • 5-IAI : Acts as a serotonin-releasing agent (SRA) with reduced neurotoxicity compared to MDMA, attributed to the absence of methoxy groups that form neurotoxic metabolites .
  • MDAI: A non-neurotoxic serotonin-norepinephrine-dopamine releasing agent (SNDRA), likely due to the methylenedioxy group stabilizing the molecule against oxidative metabolism .
  • 2-Aminoindane: Exhibits mild stimulant effects but lower potency than MDMA, highlighting the importance of substituent positioning .

Hypotheses for this compound :

  • The 1,1-dimethyl groups may sterically hinder metabolism at the cyclopentane ring, prolonging half-life.
  • The 5-amine position could favor selective serotonin transporter (SERT) binding over dopamine (DAT) or norepinephrine (NET) transporters, similar to 5-IAI .

Toxicity and Metabolic Considerations

  • 5-IAI : The iodine substituent may pose risks of forming reactive metabolites, though studies report lower neurotoxicity than MDMA .
  • MDAI : The methylenedioxy group reduces oxidative stress, enhancing safety .
  • This compound : The absence of halogens or methoxy groups may mitigate metabolic toxicity, but methyl groups could introduce new metabolic pathways (e.g., hydroxylation).

Research Needs :

  • Empirical data on receptor binding, metabolism, and toxicity.
  • Comparative studies with 5-Aminoindan to quantify substituent effects.

Biological Activity

1,1-Dimethylindan-5-amine is an organic compound belonging to the class of indanamines, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N
  • Structure : The compound features a dimethyl group at the 1-position and an amine group at the 5-position of the indane ring. This structural configuration is significant in determining its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions, influencing the activity of these targets. Preliminary studies suggest that it may affect neurotransmitter systems and metabolic pathways, although specific pathways are still under investigation .

Biological Activities

  • Neurotransmitter Modulation :
    • Research indicates that this compound can modulate glutamate neurotransmission. It has been studied as a positive allosteric modulator of mGluR2 (metabotropic glutamate receptor 2), which is implicated in the treatment of schizophrenia .
  • Chemokine Modulation :
    • The compound has been shown to influence chemokine receptor activity, particularly CCR (C-C chemokine receptor) subtypes, which are involved in inflammatory and immunoregulatory processes. This suggests potential therapeutic applications in treating conditions mediated by chemokines .
  • Potential Antidepressant Effects :
    • Some studies have explored the antidepressant-like effects of related compounds in animal models, indicating that modifications in the indanamine structure could yield significant changes in biological activity .

Table 1: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
Neurotransmitter ModulationPositive allosteric modulation of mGluR2
Chemokine ModulationInteraction with CCR receptors
Antidepressant EffectsPotential modulation of serotonin pathways

Case Study: mGluR2 Modulation

In a study evaluating the effects of SAR218645 (a derivative involving this compound), researchers found that it improved cognitive deficits related to schizophrenia in animal models. The compound enhanced mGluR2-mediated responses, suggesting its potential as a therapeutic agent for neuropsychiatric disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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